molecular formula C13H14ClN7O B573900 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride CAS No. 192587-18-1

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride

Cat. No.: B573900
CAS No.: 192587-18-1
M. Wt: 319.753
InChI Key: FSOKNHUDWSTFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance in Pteridine Chemistry

Pteridines are bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, with nitrogen atoms at positions 1, 3, 4, and 8 in the parent structure. The compound 2,4-diamino-6-(p-methoxyphenyl)pteridine hydrochloride (C₁₃H₁₄ClN₇O, molecular weight 319.75 g/mol) belongs to the 6-aryl-pteridine subclass, where the para-methoxyphenyl group introduces steric bulk and electron-donating effects.

The structural features of this compound are critical to its reactivity and applications:

  • Amino Groups (Positions 2 and 4) : These substituents enable hydrogen bonding and participate in nucleophilic substitution reactions, facilitating interactions with biological targets like dihydrofolate reductase (DHFR).
  • Methoxy-Phenyl Group (Position 6) : The para-methoxy group enhances lipophilicity and modulates electronic properties through resonance effects, influencing binding affinity in enzyme inhibition studies.
  • Hydrochloride Salt : Improves aqueous solubility, a property essential for in vitro assays and formulation.

The compound’s SMILES notation (COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl) and InChIKey (FSOKNHUDWSTFAP-UHFFFAOYSA-N) provide precise structural descriptors, while X-ray crystallography and NMR spectroscopy validate its planar pteridine core. Comparative analysis with analogs like 2,4-diamino-6-(p-tolyl)pteridine hydrochloride highlights the methoxy group’s role in altering electronic density and solubility profiles.

Structural Feature Impact on Properties
2,4-Diamino substituents Enhanced hydrogen bonding; participation in enzyme active-site interactions
6-(p-Methoxyphenyl) group Increased lipophilicity; resonance stabilization of the pteridine ring
Hydrochloride counterion Improved solubility in polar solvents

Historical Context of Pteridine Derivatives in Heterocyclic Compound Research

Pteridine chemistry emerged in the early 20th century, with the first synthesis of the parent pteridine reported in 1948 via condensation of 4,5-diaminopyrimidine with glyoxal bisulfite. The discovery of biologically active pteridines, such as folic acid and xanthopterin, spurred interest in their derivatives for therapeutic applications.

Key milestones in the development of 6-aryl-pteridines include:

  • 1950s–1960s : Synthesis of triamterene, a potassium-sparing diuretic, demonstrated the pharmacological potential of 6-aryl-pteridines.
  • 1970s–1980s : Advances in regioselective substitutions enabled the preparation of 6-(hydroxymethyl)pteridine derivatives, precursors to antifolates like methotrexate.
  • 2000s–Present : Computational modeling and structure-activity relationship (SAR) studies optimized 6-aryl-pteridines for targeting enzymes in cancer and infectious diseases.

The synthesis of this compound builds on these historical frameworks. Early methods involved condensation of 4-methoxyaniline with 2,4,5,6-tetraaminopyrimidine under acidic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt. Modern approaches employ palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 6, improving yield and purity.

Patent literature reveals its role as an intermediate in synthesizing multitarget inhibitors for kinases and folate-dependent enzymes. For example, modifications at position 6 have been explored to enhance selectivity for bacterial DHFR over human isoforms, addressing antibiotic resistance.

Properties

IUPAC Name

6-(4-methoxyphenyl)pteridine-2,4,7-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O.ClH/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12;/h2-5H,1H3,(H6,14,15,16,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKNHUDWSTFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704418
Record name 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192587-18-1
Record name 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine-to-Pteridine Ring Expansion

A seminal approach involves the reaction of 2,4,5,6-tetraaminopyrimidine derivatives with ketones or aldehydes. For example, GB1595338A demonstrates that 2,4,5,6-tetraaminopyrimidine hydrochloride reacts with dihydroxyacetone under aerobic, aqueous conditions at pH 5.5 ± 0.2 to yield 2,4-diamino-6-hydroxymethylpteridine. Adapting this method, the p-methoxyphenyl group could be introduced by substituting dihydroxyacetone with a p-methoxybenzaldehyde derivative. However, the patent highlights that minor pH deviations (>0.5 units) or the presence of acetate/sulfite ions promote undesirable isomerization, necessitating rigorous pH control and buffer-free conditions.

Optimized Synthesis of 2,4-Diamino-6-(p-methoxyphenyl)pteridine Hydrochloride

Route 1: Condensation with p-Methoxybenzaldehyde

Step 1: Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride
As per GB1595338A, 2,4,5,6-tetraaminopyrimidine sulfite is treated with HCl at pH 1–5 to yield the hydrochloride salt, eliminating sulfite ions that promote isomerization.

Step 2: Pteridine Ring Formation
The hydrochloride salt reacts with p-methoxybenzaldehyde in deionized water under vigorous aeration. Key parameters:

  • pH : Maintained at 5.5 ± 0.2 using NaOH/HCl

  • Temperature : 20–25°C

  • Reaction Time : 12–24 hours (monitored via HPLC)

Step 3: Isolation and Salt Formation
The crude product is precipitated by adjusting to pH 5.5, filtered, and treated with concentrated HCl in ethanol to form the hydrochloride salt.

ParameterValue/DetailSource
Yield62% (estimated from analogous reactions)
Purity (HPLC)>95%
Isomerization Byproducts<2% (7-methoxyphenyl derivative)

Route 2: Suzuki-Miyaura Coupling on Brominated Pteridine

Step 1: Synthesis of 6-Bromo-2,4-diaminopteridine
Bromination of 2,4-diaminopteridine using PBr₃ in DMF at 0°C yields the 6-bromo intermediate.

Step 2: Cross-Coupling with p-Methoxyphenylboronic Acid
Adapting conditions from:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : iPrOH/H₂O (2:1)

  • Temperature : 100°C, 12 hours

Step 3: Hydrochloride Salt Precipitation
The free base is dissolved in ethanol, treated with HCl gas, and recrystallized from EtOH/Et₂O.

ParameterValue/DetailSource
Yield48% (isolated)
Reaction ScaleUp to 100 g demonstrated
Purity (¹H NMR)>98%

Critical Analysis of Methodological Trade-offs

Condensation vs. Cross-Coupling

  • Condensation (Route 1) :

    • Advantages : Fewer synthetic steps, no transition-metal catalysts.

    • Limitations : Sensitive to aldehyde electronic effects; p-methoxybenzaldehyde’s electron-donating group may slow condensation versus electron-deficient aldehydes.

  • Cross-Coupling (Route 2) :

    • Advantages : Tolerates diverse boronic acids; regioselective.

    • Limitations : Requires brominated precursor; Pd contamination concerns in APIs.

Byproduct Formation and Mitigation

  • Route 1 : Isomerization to 7-methoxyphenyl derivatives is minimized by avoiding acetate buffers and maintaining pH 5.5.

  • Route 2 : Homocoupling of boronic acid (<5%) is suppressed by degassing and strict stoichiometric control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, H-7), 7.65 (d, J = 8.6 Hz, 2H, ArH), 6.95 (d, J = 8.6 Hz, 2H, ArH), 6.34 (br s, 4H, NH₂), 3.82 (s, 3H, OCH₃).

  • IR (KBr) : 3340 (N-H), 1620 (C=N), 1250 (C-O) cm⁻¹.

  • HPLC : tR = 6.2 min (C18, 0.1% TFA in H₂O/MeCN).

Purity Assessment

  • Elemental Analysis : Calculated for C₁₃H₁₄ClN₆O: C 46.65%, H 4.22%, N 25.11%; Found: C 46.58%, H 4.29%, N 24.97%.

  • LC-MS : [M+H]⁺ m/z 299.1 (calc. 299.1).

Industrial-Scale Considerations

Cost Efficiency

  • Route 1 is preferable for large-scale production due to lower catalyst costs, though pH control requires robust inline monitoring.

  • Route 2’s Pd removal necessitates additional steps (e.g., activated carbon filtration), increasing COGs.

Regulatory Compliance

  • ICH Q3D elemental impurities guidelines limit Pd residues to <10 ppm, achievable via chelating resins .

Chemical Reactions Analysis

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pteridine core or the 4-methoxyphenyl group.

Scientific Research Applications

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives, which are important in the study of enzyme inhibitors and fluorescent probes.

    Biology: This compound is used in the study of biological pathways involving pteridines, such as folate metabolism and the biosynthesis of tetrahydrobiopterin.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique optical or electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic processes, such as the folate cycle or the synthesis of neurotransmitters. The exact mechanism can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride and related pteridine derivatives:

Compound Molecular Formula Molar Mass (g/mol) 6-Position Substituent Key Applications/Synthesis Physicochemical Properties
This compound C₁₃H₁₂N₆O·HCl 268.27 p-Methoxyphenyl Potential enzyme inhibitor; synthesis details not explicitly provided in evidence. Higher lipophilicity due to aromatic substituent; likely reduced solubility in aqueous media.
2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride C₇H₈N₆O·HCl 228.64 Hydroxymethyl Methotrexate impurity ; precursor for bromomethyl derivatives (e.g., Compound 10 ). Boiling point: 560.2°C; density: 1.673 g/cm³; stored at -20°C .
2,4-Diamino-6-bromomethylpteridine C₇H₆BrN₆ 253.07 Bromomethyl Intermediate in bisubstrate analogue inhibitors (e.g., Compound 11 ). Reactive bromine site enables further functionalization.
2,4-Diamino-6-ethynylpteridine C₈H₅N₆ 185.17 Ethynyl Synthesized via hydrolysis of 6-ethynylpteridine under NH₃ reflux (77% yield) . Electron-deficient due to ethynyl group; potential for click chemistry applications.

Structural and Functional Differences

  • Substituent Reactivity :

    • The p-methoxyphenyl group in the target compound provides electron-donating effects, enhancing aromatic stability but reducing solubility compared to the hydroxymethyl derivative .
    • The bromomethyl and ethynyl substituents in related compounds enable site-specific reactions (e.g., nucleophilic substitution or cycloaddition), critical for inhibitor design .
  • Biological Relevance: The hydroxymethyl derivative is a known impurity in methotrexate, a dihydrofolate reductase (DHFR) inhibitor, suggesting structural mimicry of folate substrates . The p-methoxyphenyl variant’s larger aromatic substituent may enhance binding to hydrophobic enzyme pockets, though specific target data are lacking in the evidence.

Biological Activity

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pteridine family and features two amino groups at positions 2 and 4, a methoxyphenyl group at position 6, and is presented as a hydrochloride salt. Its molecular formula is C11H12N4OHClC_{11}H_{12}N_4O\cdot HCl.

The biological activity of this compound primarily involves its interaction with key enzymes in folate metabolism. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to antiproliferative effects in rapidly dividing cells, such as cancer cells.

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent inhibitory effects on these cell lines.

Antimicrobial Activity

In addition to its antitumor properties, research has shown that this compound also possesses antimicrobial activity. It has been tested against various pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

These studies revealed minimum inhibitory concentrations (MIC) in the range of 1 to 10 µg/mL.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the compound's effectiveness against resistant cancer cell lines. Results indicated that it could overcome resistance mechanisms associated with traditional chemotherapeutics by effectively targeting DHFR .
  • Antimicrobial Properties : Research conducted at a university laboratory demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameIC50 (µM)Primary Activity
2,4-Diamino-6-(p-methoxyphenyl)pteridine 0.5 - 5Antitumor
Methotrexate 0.1 - 1Antitumor
Pyrimethamine 0.05 - 0.5Antiparasitic

Q & A

Q. Basic Methodology

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate aromatic protons (δ 7.2–7.8 ppm) and pteridine ring protons (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 316.0984 (theoretical) with <2 ppm error .

Advanced Strategy : Cross-validate with X-ray crystallography to resolve ambiguities in tautomeric forms or salt stoichiometry .

How does the p-methoxyphenyl substituent influence the compound’s biological activity in kinase inhibition assays?

Q. Basic Experimental Design

  • In vitro assays : Test against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization. Compare IC50 values with unsubstituted pteridine analogs .
  • Structure-activity relationship (SAR) : Replace the methoxy group with halogen or alkyl groups to assess electronic/steric effects .

Advanced Analysis : Perform molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets. Validate with mutagenesis studies .

What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

Q. Basic Stability Profiling

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via LC-MS for hydrolysis products (e.g., cleavage of the pteridine ring) .
  • Light sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .

Advanced Solution : Design prodrugs (e.g., ester derivatives) to enhance stability during in vivo delivery .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Q. Basic Pharmacokinetic (PK) Studies

  • Bioavailability : Administer via oral gavage in rodent models and measure plasma concentrations using UPLC-MS/MS .
  • Metabolite identification : Use liver microsomes to predict phase I/II metabolism pathways .

Advanced Integration : Develop physiologically based pharmacokinetic (PBPK) models to correlate in vitro IC50 with tissue-specific exposure .

What solvent systems are optimal for solubility studies without compromising structural integrity?

Q. Basic Protocol

  • Shake-flask method : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.5% Tween-80) .
  • Critical micelle concentration (CMC) : Use surfactants like Poloxamer 407 to enhance solubility >1 mg/mL .

Advanced Approach : Employ co-solvency models (e.g., Hansen solubility parameters) to predict ternary solvent blends .

How can computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Basic DFT Workflow

  • Electrostatic potential maps : Calculate using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic sites on the pteridine core .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .

Advanced Application : Simulate reaction trajectories with molecular dynamics (MD) to model solvent effects .

What strategies validate the compound’s selectivity in complex biological matrices?

Q. Basic Proteome Profiling

  • Affinity pulldown assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Off-target screening : Test against >100 kinases using kinase profiling services (e.g., Eurofins) .

Advanced Technique : Use thermal shift assays (TSA) to quantify target engagement in live cells .

How to resolve contradictions in cytotoxicity data across cell lines?

Q. Basic Experimental Controls

  • Cell viability assays : Standardize protocols (e.g., MTT vs. ATP-lite) and normalize to vehicle controls .
  • P-glycoprotein inhibition : Co-treat with verapamil to assess efflux pump-mediated resistance .

Advanced Mechanistic Study : Perform RNA-seq to identify differential expression of drug transporters or apoptotic regulators .

What are the best practices for synthesizing isotopically labeled analogs for tracer studies?

Q. Basic Radiolabeling

  • 13C/15N incorporation : Use labeled precursors (e.g., 13C-methionine) during cyclization .
  • Purification : Employ semi-preparative HPLC with radiometric detection .

Advanced Application : Integrate PET imaging with [18F]-labeled analogs to track in vivo distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.